N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-11-5-8-15(21)16(22)9-10-19-17(23)14-12-24-18(20-14)13-6-3-2-4-7-13/h2-8,11-12,16,22H,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCMXSUIVRSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Thiazole Ring Formation: The Hantzsch thiazole synthesis is often employed, involving the condensation of α-haloketones with thioamides.
Coupling of Rings: The pyrrole and thiazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Carboxamide Group: This step typically involves the reaction of the intermediate compound with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Research indicates that N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylthiazole-4-carboxamide exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival. Its structural similarity to known anticancer agents positions it as a potential candidate for further development.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. Its mechanism may involve modulation of glutamate receptors and reduction of reactive oxygen species.
- Anti-inflammatory Activity : this compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, making it relevant for conditions like arthritis or other inflammatory disorders.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thiazole derivatives. It was found that modifications to the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines. The unique structure of this compound may provide similar benefits due to its ability to interact with multiple cellular targets .
Neuroprotection
In research focusing on neurodegenerative diseases, compounds with similar structures have demonstrated neuroprotective properties through their ability to modulate NMDA receptors. This suggests that this compound could be further investigated for its potential role in preventing neuronal damage associated with diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiazole vs. Pyrazole Derivatives
The compound’s structural uniqueness lies in its thiazole core , which differentiates it from pyrazole-based carboxamides (e.g., compounds 3a–3p in ). Key distinctions include:
Functional Group Comparisons
- Hydroxypropyl-Pyrrole Chain: The 3-hydroxy-3-(1-methylpyrrole)propyl group in the target compound contrasts with the cyanopyrazole or chlorophenyl substituents in . The pyrrole moiety may confer hydrogen-bonding capacity, similar to the cyano group in compounds 3a–3p, but with distinct steric effects .
- Carboxamide Linkage : Both classes utilize carboxamide bonds, which stabilize molecular conformation and facilitate target binding. However, the target compound’s hydroxypropyl-pyrrole chain introduces a branched structure absent in linear pyrazole derivatives.
Physicochemical and Spectroscopic Data
While direct data for the target compound are lacking, comparisons can be inferred:
The hydroxy group in the target compound may reduce volatility compared to non-hydroxylated analogues.
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylthiazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a thiazole ring and a hydroxylated propyl chain linked to a pyrrole moiety, which may contribute to its biological activities.
Chemical Structure
The chemical formula of this compound is . The structural components include:
- Thiazole ring : Known for its role in various biological activities.
- Hydroxyl group : Enhances solubility and may interact with biological targets.
- Pyrrole ring : Contributes to the compound's reactivity and potential interaction with enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with cell surface receptors can affect signaling pathways, influencing processes such as inflammation and cell proliferation.
- Gene Expression Regulation : The compound may modulate the expression of genes related to various biological responses, including apoptosis and immune response.
Biological Activities
Research indicates that derivatives of thiazoles and related compounds exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, some studies report minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus pneumoniae and Streptococcus pyogenes .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.008 | S. pneumoniae |
| Compound B | 0.030 | Staphylococcus epidermidis |
| Compound C | 0.060 | Streptococcus pyogenes |
- Anticancer Activity : Preliminary studies suggest potential antineoplastic effects, particularly in inhibiting tumor growth in cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). Compounds similar to this compound have shown moderate cytotoxicity at certain concentrations .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including related compounds, against clinical isolates. The results indicated that certain derivatives exhibited potent activity comparable to conventional antibiotics .
- Anticancer Potential : In vitro assays involving the treatment of cancer cell lines with this compound showed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Q & A
Q. Key Optimization Parameters :
- Solvent selection (e.g., DMF for polar intermediates, toluene for hydrophobic steps).
- Temperature control (40–80°C for amidation; 0–5°C for acid-sensitive steps).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations). For example, the pyrrole proton signals appear at δ 6.3–6.7 ppm, while thiazole protons resonate at δ 7.5–8.0 ppm .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- HPLC : Assess purity (>95% for biological assays) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. Data Contradiction Resolution :
- Discrepancies in NMR signals may arise from rotameric forms or solvent effects. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve ambiguities .
Advanced: What experimental designs are suitable for studying its enzyme inhibition mechanisms?
Methodological Answer:
- In vitro assays :
- Kinetic Studies : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets).
- Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd).
- Structural Analysis :
- Co-crystallize the compound with target enzymes (e.g., kinases) for X-ray crystallography.
- Perform molecular dynamics simulations to analyze ligand-protein interactions (e.g., hydrogen bonding with catalytic residues) .
Q. Troubleshooting :
- Non-linear kinetics may suggest allosteric modulation. Validate via mutagenesis of suspected binding pockets .
Advanced: How can researchers resolve discrepancies in bioactivity data across cell lines?
Methodological Answer:
- Contextual Factors :
- Cell Line Variability : Test cytotoxicity (MTT assay) and target expression (Western blot/qPCR) in multiple lines (e.g., HeLa vs. HEK293).
- Metabolic Stability : Assess compound degradation via LC-MS in cell lysates over 24–48 hours .
- Data Normalization :
- Use housekeeping genes (e.g., GAPDH) for qPCR and normalize viability assays to untreated controls.
- Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Example Contradiction :
If IC₅₀ varies between 5 µM (HeLa) and 20 µM (HEK293), validate target protein expression levels and check for efflux pump activity (e.g., P-gp inhibition assays) .
Advanced: What strategies optimize SAR studies for thiazole-pyrrole hybrids?
Methodological Answer:
- Scaffold Modifications :
- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions to enhance electrophilicity).
- Replace the 1-methylpyrrole with bulkier heterocycles (e.g., indole) to probe steric effects .
- Pharmacophore Mapping :
- Use comparative molecular field analysis (CoMFA) to correlate structural features (e.g., hydroxypropyl chain length) with activity .
- In Silico Screening :
- Dock derivatives into target binding sites (e.g., COX-2 or EGFR) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .
Basic: What analytical techniques are critical for stability profiling?
Methodological Answer:
- Forced Degradation Studies :
- Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
- HPLC-MS Monitoring :
- Track degradation products (e.g., hydrolysis of the amide bond or oxidation of the pyrrole ring) .
- Accelerated Stability Testing :
- Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use Arrhenius plots to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
